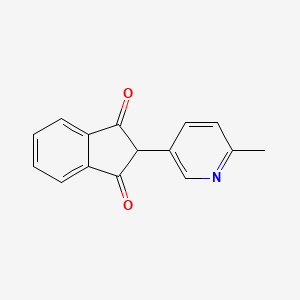
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group, a chlorine atom, and a hydroxyl group attached to a butenyl chain. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical transformations and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc anhydride) to protect the amino group, followed by chlorination and hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts can facilitate the deprotection of the Boc group, allowing for the synthesis of various derivatives .
化学反応の分析
Types of Reactions
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted butenyl derivatives.
科学的研究の応用
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol involves its functional groups:
Boc Group: Protects the amino group, allowing for selective reactions at other sites.
Chlorine Atom: Acts as a leaving group in substitution reactions.
Hydroxyl Group: Participates in hydrogen bonding and can be modified through oxidation or reduction.
類似化合物との比較
Similar Compounds
(Z)-4-(Fmoc-amino)-2-chloro-2-buten-1-ol: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
(Z)-4-(Cbz-amino)-2-chloro-2-buten-1-ol: Contains a carbobenzoxy (Cbz) protecting group.
Uniqueness
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is unique due to its Boc protecting group, which offers stability under acidic conditions and can be easily removed under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
特性
分子式 |
C9H16ClNO3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
tert-butyl N-(3-chloro-4-hydroxybut-2-enyl)carbamate |
InChI |
InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13) |
InChIキー |
AANTZLQUBXOJCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC=C(CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















